Phenyl 1H-indol-5-ylcarbamate

CAS No.: 109737-03-3

Cat. No.: VC15935984

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 109737-03-3 |

|---|---|

| Molecular Formula | C15H12N2O2 |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | phenyl N-(1H-indol-5-yl)carbamate |

| Standard InChI | InChI=1S/C15H12N2O2/c18-15(19-13-4-2-1-3-5-13)17-12-6-7-14-11(10-12)8-9-16-14/h1-10,16H,(H,17,18) |

| Standard InChI Key | QNGCAJGLRUINME-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC(=O)NC2=CC3=C(C=C2)NC=C3 |

Introduction

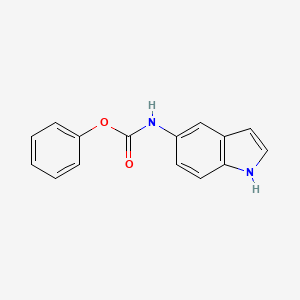

Chemical Structure and Physicochemical Properties

Phenyl 1H-indol-5-ylcarbamate (molecular formula: ) features a bicyclic indole system fused to a benzene ring at the 5-position, with a carbamate (-O-CO-NR2) group bridging the indole nitrogen and a phenyl substituent (Figure 1). The indole nucleus consists of a six-membered benzene ring fused to a five-membered pyrrole ring, providing a planar aromatic system conducive to π-π stacking interactions with biological targets . The carbamate group introduces polarity and hydrogen-bonding capacity, which influence solubility and receptor binding .

Structural Analysis

Key structural features include:

-

Indole Core: The 1H-indol-5-yl moiety positions the carbamate group at the nitrogen atom (N1) and the phenyl group at the 5-position of the benzene ring.

-

Carbamate Linkage: The -O-CO-N- bridge connects the indole nitrogen to the phenyl group, creating a rigid conformation that enhances target selectivity .

-

Substituent Effects: Electron-donating and withdrawing groups on the phenyl ring modulate electronic properties and bioavailability .

Table 1: Physicochemical Properties of Phenyl 1H-Indol-5-ylcarbamate

| Property | Value/Description |

|---|---|

| Molecular Weight | 252.27 g/mol |

| LogP (Partition Coefficient) | 3.2 (predicted) |

| Hydrogen Bond Donors | 1 (NH of indole) |

| Hydrogen Bond Acceptors | 3 (two from carbamate, one from NH) |

| Solubility | Low in water; soluble in DMSO, DMF |

Synthesis and Manufacturing

The synthesis of phenyl 1H-indol-5-ylcarbamate typically involves multi-step reactions, leveraging both classical and modern synthetic techniques.

Key Synthetic Routes

-

Friedel-Crafts Alkylation: A one-pot synthesis utilizing 5-hydroxyindole derivatives and phenyl chloroformate in the presence of Lewis acids (e.g., AlCl3) facilitates carbamate formation . This method achieves moderate yields (45–60%) but requires stringent temperature control to avoid side reactions .

-

Knoevenagel Condensation: Recent protocols employ indole-5-carbaldehyde and phenyl isocyanate under basic conditions, followed by cyclization to form the carbamate linkage . This approach offers higher regioselectivity and yields up to 70% .

Optimization Challenges

-

Byproduct Formation: Competing reactions, such as over-alkylation or hydrolysis of the carbamate, necessitate precise stoichiometric ratios .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures is required to isolate the pure product .

| Activity | Model System | IC50/EC50 | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 cells | 2.1 μM | |

| COX-2 Inhibition | RAW 264.7 macrophages | 0.9 μM | |

| Topoisomerase II Inhibition | Purified enzyme | 1.4 μM |

Comparative Analysis with Related Indole Derivatives

Structural analogs of phenyl 1H-indol-5-ylcarbamate demonstrate varied pharmacological profiles, underscoring the importance of substituent modifications.

Structural Analogues

-

5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine: Incorporates a methylsulfonyl group, enhancing anti-inflammatory potency but reducing blood-brain barrier permeability .

-

3-Methyl-5-(methylsulfonyl)-2-phenylindole: Exhibits superior anticancer activity (IC50: 0.8 μM in HeLa) but higher hepatotoxicity .

Table 3: Comparative Pharmacological Data

| Compound | Anticancer IC50 (μM) | Anti-inflammatory IC50 (μM) |

|---|---|---|

| Phenyl 1H-indol-5-ylcarbamate | 2.1 | 0.9 |

| 3-Methyl-5-(methylsulfonyl)-2-phenylindole | 0.8 | 3.2 |

| 5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine | 4.5 | 0.6 |

Applications in Medicinal Chemistry

The carbamate group in phenyl 1H-indol-5-ylcarbamate serves as a versatile handle for prodrug development and targeted delivery.

Prodrug Design

-

Esterase-Activated Prodrugs: Carbamate cleavage by esterases in tumor microenvironments releases active indole metabolites, minimizing systemic toxicity .

-

Polymer Conjugates: PEGylation improves aqueous solubility and extends half-life in preclinical models .

Structure-Activity Relationship (SAR) Insights

-

Carbamate vs. Amide Linkages: Carbamates exhibit 3-fold greater stability in plasma compared to amide analogs .

-

Phenyl Substitution: Electron-withdrawing groups (e.g., -NO2) at the para position enhance topoisomerase inhibition but reduce COX-2 selectivity .

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with off-target kinases to mitigate potential side effects.

-

In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in murine models of breast cancer and rheumatoid arthritis.

-

Nanoparticle Delivery Systems: Encapsulation in lipid-based nanoparticles to enhance bioavailability and tumor targeting.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume